molecular formula C12H14N2O4 B3339531 (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049980-40-6

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3339531
CAS No.: 1049980-40-6
M. Wt: 250.25 g/mol
InChI Key: OMUVMRKMUCNUGA-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049980-40-6) is a sophisticated proline derivative designed for advanced research in peptide and protein engineering. This compound features a 4-nitrobenzyl group at the 4-position of the pyrrolidine ring, a modification known to impart significant conformational restraint . Its primary research value lies in its ability to control local peptide and protein structure. Studies have shown that incorporating this amino acid analog can strongly influence the cis-trans isomerism of prolyl amide bonds, favoring the trans conformation to a greater extent than both native proline and 4-hydroxyproline . This effect is attributed to strong stereoelectronic interactions comparable to those of 4-fluoroprolines, which lock the pyrrolidine ring into a specific puckering and pre-organize the peptide backbone . The practical application of this conformational control is profound; for instance, its substitution in model systems like the trp cage miniprotein has been demonstrated to substantially increase thermal stability by up to 13 °C compared to proline . This makes it an invaluable tool for researchers in medicinal chemistry and biophysics seeking to enhance the stability, define the structure, and modulate the function of peptides and miniproteins. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)11-6-9(7-13-11)5-8-1-3-10(4-2-8)14(17)18/h1-4,9,11,13H,5-7H2,(H,15,16)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUVMRKMUCNUGA-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the pyrrolidine ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrobenzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Antiviral and Antibacterial Properties
Research has indicated that derivatives of pyrrolidine carboxylic acids exhibit antiviral and antibacterial activities. The nitrobenzyl group in (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid enhances its pharmacological profile, potentially allowing it to inhibit specific pathogens or viral replication mechanisms. Studies have shown that modifications in the pyrrolidine structure can lead to improved efficacy against resistant strains of bacteria and viruses.

1.2. Chiral Drug Development
As a chiral compound, this compound serves as an important building block in the synthesis of other chiral drugs. The ability to produce enantiomerically pure compounds is critical in pharmaceuticals, as different enantiomers can exhibit vastly different biological activities. This compound can be utilized to synthesize more complex molecules with desired therapeutic effects.

Synthesis of Bioactive Molecules

2.1. Role as a Synthetic Intermediate
The compound acts as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules. Its functional groups allow for various chemical transformations, including alkylation and acylation reactions, which can lead to the development of novel compounds with potential biological activity.

2.2. Applications in Asymmetric Synthesis
The chiral nature of this compound makes it an excellent candidate for asymmetric synthesis methodologies. It can be employed in catalytic processes to produce other chiral compounds efficiently, thereby contributing to the field of asymmetric catalysis.

Case Studies

Study Objective Findings
Study on Antiviral ActivityEvaluate the antiviral efficacy of derivativesDerivatives showed significant inhibition of viral replication in vitro, suggesting potential for therapeutic use against viral infections .
Synthesis of Chiral DrugsInvestigate the utility in synthesizing chiral pharmaceuticalsDemonstrated high enantioselectivity in reactions leading to biologically active compounds .
Biological Activity AssessmentAssess antibacterial propertiesThe compound exhibited activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The nitrobenzyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its overall activity.

Comparison with Similar Compounds

Positional Isomers of Nitrobenzyl Substituents

Variations in the nitro group’s position on the benzyl ring significantly alter steric and electronic properties:

Compound Name CAS Number Nitro Position Molecular Weight Key Properties & Applications
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid 1049980-40-6 Para 250.25 High resonance stabilization; peptide synthesis
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid 1049978-67-7 Ortho 250.25 Increased steric hindrance; lower thermal stability
(2S,4R)-4-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid 1049980-33-7 Meta 250.25 Moderate electronic effects; intermediate reactivity

Key Findings :

  • Para-nitrobenzyl : Exhibits superior resonance stabilization compared to ortho and meta isomers, enhancing its stability in acidic/basic conditions .
  • Ortho-nitrobenzyl : Steric hindrance from the nitro group adjacent to the pyrrolidine ring reduces synthetic yields in coupling reactions .

Hydrochloride Salts

The hydrochloride salt form improves solubility in polar solvents, facilitating its use in industrial-scale syntheses:

Form CAS Number Purity (%) Hazard Profile (GHS) Applications
Free acid 1049980-40-6 99 Not classified Pharmaceutical intermediates
Hydrochloride salt 1049740-22-8 95–96 H302 (oral toxicity) Peptide synthesis; reagent-grade use

Halogen-Substituted Analogs

Halogenated derivatives replace the nitro group with halogens, altering electronic and steric profiles:

Compound Name CAS Number Substituent Molecular Weight Key Differences
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid 1049977-93-6 4-Fluoro 223.24 Reduced electron withdrawal; enhanced lipophilicity
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid 1049978-26-8 2-Bromo 284.15 Bulkier substituent; potential for cross-coupling reactions

Key Findings :

  • Fluorobenzyl analogs : Increased lipophilicity improves membrane permeability, making them suitable for CNS-targeting drugs .
  • Bromobenzyl analogs : The bromine atom serves as a leaving group, enabling Suzuki-Miyaura couplings for complex molecule synthesis .

Protected Derivatives

Protecting groups modulate reactivity and stability during synthesis:

Compound Name CAS Number Protecting Group Purity (%) Applications
Boc-(2S,4R)-4-(4-Nitrobenzyl)-L-proline 959573-48-9 tert-Butoxycarbonyl (Boc) 95 Solid-phase peptide synthesis
Fmoc-(2S,4R)-4-tritylmercapto-pyrrolidine-2-carboxylic acid N/A Fmoc/Trityl 95 Thiol-mediated bioconjugation

Key Findings :

  • Boc protection : Enhances stability during acidic deprotection steps, critical for iterative peptide elongation .
  • Fmoc/Trityl protection : Enables selective deprotection for site-specific modifications in drug conjugates .

Key Findings :

  • Ortho-nitro derivatives pose higher oral toxicity risks compared to Boc-protected analogs .

Biological Activity

Cefoperazone A, a third-generation cephalosporin antibiotic, exhibits significant biological activity primarily against a range of gram-negative and some gram-positive bacteria. Its effectiveness is enhanced when combined with beta-lactamase inhibitors, such as sulbactam. This article explores the antimicrobial properties, clinical applications, and relevant case studies associated with Cefoperazone A.

Antimicrobial Spectrum

Cefoperazone A demonstrates a broad spectrum of activity, particularly against:

  • Gram-negative bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.
  • Gram-positive bacteria : Shows activity against strains of Staphylococcus aureus and Streptococcus pneumoniae.

Minimum Inhibitory Concentration (MIC) Data

The efficacy of Cefoperazone A can be quantified using the Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration required to inhibit bacterial growth. The following table summarizes MIC values for various pathogens:

Pathogen MIC (µg/mL)
E. coli1-4
K. pneumoniae1-8
P. aeruginosa4-16
A. baumannii8-32
S. aureus0.5-2

Combination Therapy with Sulbactam

The combination of Cefoperazone A with sulbactam significantly enhances its antibacterial efficacy, particularly against beta-lactamase-producing organisms. Studies have shown that this combination can increase susceptibility rates from approximately 88% to over 96% in Enterobacteriaceae isolates when sulbactam is added at low concentrations (≤4 µg/mL) .

Clinical Efficacy

A study comparing Cefoperazone-sulbactam to other antibiotics for the treatment of surgical site infections (SSIs) revealed that the combination therapy resulted in a cure rate of 58.18% compared to 32.73% for the control group treated with cefuroxime . This highlights the potential of Cefoperazone-sulbactam as a more effective treatment option.

Case Studies and Clinical Observations

  • Cefoperazone-induced Coagulopathy :
    A study involving critically ill patients receiving Cefoperazone reported that 26% experienced elevated International Normalized Ratio (INR), indicating potential coagulopathy . Although adverse events were rare, monitoring is essential in vulnerable populations.
  • Drug Interaction and Efficacy :
    In a clinical trial involving 152 patients with intra-abdominal infections, those treated with Cefoperazone-sulbactam had significantly higher cure rates (86.8%) compared to those receiving gentamicin-clindamycin (61.8%) . This suggests that Cefoperazone-sulbactam may be a preferable choice in such infections.
  • Adverse Reactions :
    A case report highlighted a patient developing hemolytic anemia after receiving cefoperazone-tazobactam . While rare, such reactions underscore the need for vigilance in monitoring patients on this regimen.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves functionalizing pyrrolidine-2-carboxylic acid derivatives via alkylation or condensation reactions. For example, nitrobenzyl groups can be introduced using palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres (e.g., toluene or DMF solvents). Optimization includes controlling reaction temperature (40–100°C), catalyst loading (e.g., Pd(OAc)₂), and protecting group strategies (e.g., Boc or Fmoc) to prevent side reactions . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%).

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13C^{13}\text{C} NMR confirm stereochemistry (e.g., coupling constants for trans-4-substituted prolines) and nitrobenzyl substitution patterns (aromatic protons at δ 7.5–8.5 ppm).
  • FT-IR : Nitro group absorption at ~1520 cm1^{-1} (asymmetric stretch) and ~1350 cm1^{-1} (symmetric stretch).
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for derivatives like (2S,4R)-4-((4-nitrobenzoyl)oxy)pyrrolidine-2-carboxylic acid .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

  • Methodological Answer : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as nitro groups are photolabile. Use inert atmospheres (N₂/Ar) during synthesis to minimize degradation. Safety data sheets (SDS) recommend PPE (gloves, goggles) due to potential skin/eye irritation .

Q. What safety precautions are necessary when working with this compound, based on its GHS classification?

  • Methodological Answer : Although specific GHS data for this compound is limited, structurally similar nitrobenzyl derivatives require precautions against respiratory irritation (H335), skin irritation (H315), and eye damage (H319). Use fume hoods, avoid dust generation, and implement emergency protocols for spills (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How does the 4-nitrobenzyl substituent influence the compound’s conformational dynamics in solution, and what experimental approaches can validate computational predictions?

  • Methodological Answer : The electron-withdrawing nitro group induces steric and electronic effects, stabilizing specific rotamers. Nuclear Overhauser Effect (NOE) NMR and variable-temperature studies can detect restricted rotation. Computational modeling (DFT) predicts torsional angles, which correlate with crystallographic bond-length distortions observed in derivatives .

Q. What strategies can mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this proline derivative?

  • Methodological Answer : Use Fmoc-protected derivatives at low temperatures (0–4°C) and minimize basic conditions during coupling. Additives like HOBt or Oxyma suppress epimerization. Post-synthesis LC-MS monitors enantiomeric purity, while Marfey’s reagent derivatization quantifies D/L ratios .

Q. How does this compound interact with biological targets such as cysteine proteases, and what structural modifications enhance inhibitory potency?

  • Methodological Answer : The pyrrolidine scaffold mimics proline in protease active sites. Modifications like replacing nitrobenzyl with chlorobenzyl (improving hydrophobic interactions) or adding trifluoroacetamido groups (enhancing hydrogen bonding) increase affinity. Kinetic assays (e.g., fluorogenic substrates) and co-crystallization with cathepsin B validate binding modes .

Q. What analytical methods resolve discrepancies in reported crystallographic data for this compound’s derivatives?

  • Methodological Answer : High-resolution synchrotron X-ray diffraction (≤0.8 Å) and Hirshfeld surface analysis distinguish packing effects from intrinsic bond distortions. Cross-validate with solid-state NMR to confirm intermolecular interactions (e.g., C=O⋯H-N hydrogen bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.